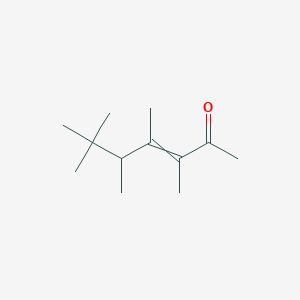
3,4,5,6,6-Pentamethylhept-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6,6-Pentamethylhept-3-en-2-one is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
3,4,5,6,6-Pentamethylhept-3-en-2-one is a chemical compound with several applications, most notably in fragrance and as an analytical standard in chromatography . It exists in different isomeric forms, including (E)-3,4,5,6,6-Pentamethylhept-3-en-2-one and (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one .
Chemical Identifiers
- CAS Registry Number: 81786-75-6
- EC Number: 279-825-5
- Synonyms: Acetyl diisoamylene, 3-Hepten-2-one, 3,4,5,6,6-pentamethyl-, Woody amylene
Applications
- Fragrance Industry: this compound and its isomers are used in the fragrance industry .
- Analytical Chemistry: It can be used as a reference standard in analytical chemistry .
- Chromatography: This compound can be separated using reverse phase (RP) HPLC methods with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid . It is suitable for pharmacokinetic studies and impurity isolation in preparative separation .
Safety Assessment
3,5,6,6-Tetramethyl-4-methyleneheptan-2-one has been evaluated for various safety endpoints :
- Genotoxicity: Not genotoxic .
- Repeated Dose Toxicity: No Observed Adverse Effect Level (NOAEL) = 41 mg/kg/day .
- Reproductive Toxicity: NOAEL = 129 mg/kg/day .
- Skin Sensitization: No Expected Sensitization Induction Level (NESIL) of 4400 μg/cm2 .
- Phototoxicity/Photoallergenicity: Not expected to be phototoxic/photoallergenic .
- Local Respiratory Toxicity: Exposure is below the threshold of toxicological concern (TTC) .
- Environmental Safety: Not Persistent, Bioaccumulative, and Toxic (PBT) .
Ecotoxicity
- Aquatic Toxicity:
Toxicological Information
Propriétés
Numéro CAS |
86115-11-9 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
3,4,5,6,6-pentamethylhept-3-en-2-one |
InChI |
InChI=1S/C12H22O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h10H,1-7H3 |
Clé InChI |
IXIYWQIFBRZMNR-UHFFFAOYSA-N |
SMILES |
CC(C(=C(C)C(=O)C)C)C(C)(C)C |
SMILES canonique |
CC(C(=C(C)C(=O)C)C)C(C)(C)C |
Key on ui other cas no. |
81786-73-4 86115-11-9 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















